molecular formula C13H12FN B117221 N-benzyl-4-fluoroaniline CAS No. 370-77-4

N-benzyl-4-fluoroaniline

Cat. No.: B117221
CAS No.: 370-77-4
M. Wt: 201.24 g/mol
InChI Key: VGUGAUNYDBPMQY-UHFFFAOYSA-N
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Description

N-Benzyl-4-fluoroaniline (C₁₃H₁₂FN) is an aromatic amine derivative where a benzyl group is attached to the nitrogen of 4-fluoroaniline. This compound is widely used in organic synthesis, particularly as a protected amine intermediate in pharmaceuticals and fine chemicals. Its structure combines the electron-withdrawing fluorine substituent on the aromatic ring and the bulky benzyl group on the amine, influencing its electronic and steric properties.

Preparation Methods

Conventional Synthetic Approaches for N-Benzylation

Nucleophilic Substitution with Benzyl Halides

The nucleophilic substitution of 4-fluoroaniline with benzyl halides remains the most direct route. Benzyl chloride, despite its lower reactivity compared to benzyl bromide, has emerged as the preferred electrophile due to cost-effectiveness and reduced toxicity . In a representative procedure, 4-fluoroaniline reacts with benzyl chloride (1.1 eq) in ethanol at 60°C for 8 hours, employing sodium carbonate (1 eq) as a base to neutralize generated HCl . Post-reaction workup involves dichloromethane-water extraction, followed by recrystallization in isopropanol to achieve 88–92% yields .

Table 1: Comparative Analysis of Benzyl Halides in N-Benzylation

ParameterBenzyl ChlorideBenzyl Bromide
Cost (per kg)$12–$15$90–$110
Reaction Time8–10 hours4–6 hours
Yield88–92%85–90%
Byproduct HandlingMild (HCl neutralization)Corrosive (HBr scrubbing)
Data derived from patent examples .

Catalytic Enhancements and Solvent Optimization

The addition of sodium iodide (5–10 mol%) as a catalyst significantly accelerates the reaction by facilitating the generation of the benzyl iodide intermediate, which exhibits higher electrophilicity than benzyl chloride . Ethanol-water solvent systems (4:1 v/v) enhance solubility of both organic and inorganic components, while minimizing byproduct formation . Post-reaction purification via saturated sodium carbonate washes effectively removes unreacted starting materials, as demonstrated in multi-kilogram-scale syntheses .

One-Pot Synthesis Methodologies

Integrated Protection-Condensation Strategies

Modern protocols integrate benzyl group introduction and subsequent functionalization into a single vessel, reducing intermediate isolation steps. For instance, a one-pot synthesis begins with in situ generation of 4-benzyloxybenzaldehyde via benzyl chloride-mediated O-benzylation, followed by Schiff base formation with 4-fluoroaniline . Although this method targets a different product (N-(4-fluorophenyl)-4-benzyloxybenzylidene amine), its principles are adaptable to N-benzyl-4-fluoroaniline by omitting the aldehyde component . Key advantages include:

  • Cost Reduction : Benzyl chloride savings of 30–40% compared to stepwise methods .

  • Operational Simplicity : Elimination of intermediate purification reduces labor and solvent use .

Temperature and Stoichiometry Control

Maintaining reaction temperatures below 55°C during benzyl chloride addition prevents exothermic decomposition, while a slight excess of 4-fluoroaniline (1.2–1.5 eq) ensures complete consumption of the benzylating agent . Post-condensation, cooling to 45°C facilitates precipitate formation, enabling efficient solid-liquid separation .

Industrial-Scale Production Considerations

Solvent Recovery and Waste Management

Large-scale implementations prioritize solvent recycling, particularly ethanol and isopropanol, which constitute 60–70% of process mass intensity . Patent data reveal that successive distillations recover >95% of ethanol, with residual organics incinerated in compliance with environmental regulations .

Crystallization and Particle Engineering

Recrystallization from isopropanol yields this compound as a light-yellow crystalline solid with a melting point of 134–136°C . Controlled cooling rates (0.5°C/min) produce uniform particle sizes (D90 < 50 µm), critical for downstream processing in tablet formulations .

Chemical Reactions Analysis

Types of Reactions: N-benzyl-4-fluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Hydrogenation: 4-fluoroaniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: Quinones or other oxidized derivatives.

Scientific Research Applications

N-benzyl-4-fluoroaniline has several applications in scientific research:

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : 201.24 g/mol (free base), 237.7 g/mol (hydrochloride salt) .
  • Synthesis : Typically prepared via alkylation of 4-fluoroaniline with benzyl chloride under basic conditions , or through Pd-catalyzed coupling reactions .
  • Applications : Intermediate in hydrogenation reactions , coordination chemistry , and drug metabolism studies .

Substituent Effects on Reactivity and Stability

Compound Substituent(s) Electronic Effects Key Reactivity/Stability Observations
N-Benzyl-4-fluoroaniline -F (para), -CH₂Ph (N) Electron-withdrawing (-F) Undergoes Pd-catalyzed debenzylation and defluorination under hydrogenation .
N-Benzyl-4-nitroaniline -NO₂ (para), -CH₂Ph (N) Strong electron-withdrawing Higher acidity of NH due to nitro group; synthesized via alkylation (NaHCO₃, TEBABr) .
4-Fluoro-N-(4-hydroxybenzylidene)aniline -F (para), -CH= (Schiff base) Electron-withdrawing (-F), resonance effects Forms stable Schiff base ligands for coordination chemistry; prepared by condensation .
N-Benzyl-4-chloroaniline -Cl (para), -CH₂Ph (N) Electron-withdrawing (-Cl) Higher stability toward hydrolysis vs. fluoro analog; similar NMR shifts but distinct ¹⁹F signals .
N-Benzyl-4-methoxyaniline -OCH₃ (para), -CH₂Ph (N) Electron-donating (-OCH₃) Increased basicity of NH; slower hydrogenation due to electron donation .

Physical and Spectroscopic Properties

Compound Melting Point (°C) ¹H NMR (δ, ppm) ¹⁹F NMR (δ, ppm) Stability Notes
This compound 139–141 4.31 (s, CH₂Ph), 6.58–7.41 (ArH) -128.62 Hydrochloride salt stable at room temperature .
N-Benzyl-4-chloroaniline Not reported Similar aromatic shifts N/A Higher thermal stability due to Cl .
4-Fluoro-N-(4-hydroxybenzylidene)aniline Not reported 6.50–8.04 (ArH) Not reported Stable as crystals; used in coordination complexes .
N-Benzyl-4-nitroaniline 135–137 4.38 (s, CH₂Ph), 8.04 (NO₂-ArH) N/A Sensitive to reduction conditions .

Reactivity in Hydrogenation and Metabolism

  • This compound : Undergoes competitive debenzylation (to toluene) and defluorination under Pd-catalyzed hydrogenation .
  • 4-Fluoroaniline (unprotected) : Rapidly metabolized in rats via defluorination and acetylation to paracetamol derivatives .
  • N-Benzyl-4-methoxyaniline : Slower hydrogenation due to electron-donating -OCH₃, reducing Pd catalyst activity .

Key Research Findings

Hydrogenation Kinetics : this compound shows dual reactivity (debenzylation/defluorination) in semi-batch reactors, with kinetics dependent on Pd catalyst loading and H₂ pressure .

Metabolic Pathways : The benzyl group in this compound delays defluorination compared to unprotected 4-fluoroaniline, as observed in rat studies .

Schiff Base Utility : 4-Fluoro-N-(4-hydroxybenzylidene)aniline forms stable ligands for metal coordination, enabling tailored electronic environments in complexes .

Biological Activity

N-benzyl-4-fluoroaniline (NBFA) is an organic compound characterized by a benzyl group attached to the nitrogen of a 4-fluoroaniline structure. Its molecular formula is C13H12FNC_{13}H_{12}FN. This compound has garnered interest in medicinal chemistry and various biological applications due to its unique structural properties, which allow for diverse chemical transformations.

Chemical Structure and Properties

This compound features a fluorine atom substituted at the para position of the aniline ring. This substitution enhances its stability and reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of both the benzyl and fluorine groups imparts distinct chemical properties, facilitating its use in various biological studies.

Enzyme Interactions

Research indicates that this compound can be utilized in studying enzyme-catalyzed reactions. For instance, it has been used to explore biological pathways that involve aniline derivatives, which are crucial in many metabolic processes. The compound's ability to bind to specific enzymes suggests potential roles in drug design and development.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeatureUnique Aspect
4-FluoroanilineFluorine at para positionBase structure for many derivatives
N-benzyl-2-fluoroanilineFluorine at ortho positionDifferent reactivity due to sterics
N-benzyl-3-fluoroanilineFluorine at meta positionPotentially different biological activity
N,N-Dibenzyl-4-fluoroanilineTwo benzyl groupsIncreased steric hindrance affecting reactivity
N-(4-Fluorobenzyl)anilineFluorine on benzyl groupUsed in more complex synthesis

This table illustrates how this compound's unique combination of functional groups contributes to its distinct reactivity profile compared to its analogs, making it a valuable compound for further research.

Case Studies and Research Findings

While specific case studies focused solely on this compound are scarce, related research on compounds with similar structures provides insights into its potential applications:

  • Pharmaceutical Development : Compounds similar to NBFA have been studied for their potential as anti-cancer agents. For example, derivatives of fluorinated anilines have shown promising results in inhibiting tumor growth in vitro.
  • Enzyme Inhibition Studies : Research has demonstrated that certain aniline derivatives can inhibit key enzymes involved in metabolic pathways, suggesting that NBFA may also possess similar inhibitory properties.
  • Synthetic Applications : As an intermediate, NBFA has been utilized in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals, showcasing its versatility in chemical reactions.

Q & A

Q. Basic: What synthetic methodologies are recommended for preparing N-benzyl-4-fluoroaniline, and how can reaction efficiency be optimized?

This compound is synthesized via Pd-catalyzed hydrogenation of the corresponding nitro precursor or through microwave-assisted condensation of 4-fluoroaniline with benzaldehyde derivatives. Key considerations include:

  • Catalytic hydrogenation : Use Pd/C under hydrogen gas (1–3 atm) in ethanol or THF at 50–80°C. Monitor reaction progress via TLC or GC-MS. Kinetic studies show a first-order dependence on hydrogen pressure and catalyst loading, with optimal turnover frequencies (TOF) achieved at 0.5–1.0 mol% Pd .
  • Microwave synthesis : Condense 4-fluoroaniline with benzaldehyde derivatives (e.g., 3-methylbenzaldehyde) using microwave irradiation (100–150 W, 5–10 min). This method reduces reaction time by 80% compared to conventional heating and improves yields (75–90%) .
  • Efficiency optimization : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate) and characterize products using 1H^1 \text{H}/13C^{13} \text{C} NMR (e.g., δ 7.12–6.84 ppm for aromatic protons, δ 48.0 ppm for the benzyl CH2_2 group) .

Q. Basic: Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic features should researchers prioritize?

Key techniques :

  • 1H^1 \text{H} NMR : Aromatic protons appear as doublets (δ 6.84–7.12 ppm, J=7.68.5HzJ = 7.6–8.5 \, \text{Hz}), with the benzyl CH2_2 group at δ 4.09 ppm (singlet) and NH as a broad singlet (~δ 3.52 ppm) .
  • 13C^{13} \text{C} NMR : Fluorinated aromatic carbons resonate at δ 112–129 ppm, while the benzyl carbon appears at δ 48.0 ppm .
  • FTIR : N–H stretching (3350–3450 cm1^{-1}), C–F vibration (1220–1280 cm1^{-1}), and aromatic C=C (1500–1600 cm1^{-1}) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 216.1 for C13_{13}H12_{12}FN) .

Q. Advanced: What kinetic insights govern Pd-catalyzed hydrogenation of this compound, and how do reaction parameters influence rate constants?

Kinetic studies reveal:

  • Rate law : First-order dependence on hydrogen pressure (PH2P_{H_2}) and catalyst loading. Activation energy (EaE_a) ranges from 45–60 kJ/mol, depending on solvent polarity .

  • Parameter optimization :

    ParameterOptimal RangeImpact on Rate Constant (kk)
    Temperature50–80°Ckk increases by 2–3× per 10°C rise
    PH2P_{H_2}1–3 atmLinear increase in kk
    Catalyst (Pd/C)0.5–1.0 mol%TOF peaks at 1.0 mol%
    • Competitive adsorption of intermediates (e.g., nitroso derivatives) can reduce kk; use co-solvents (e.g., acetic acid) to mitigate .

Q. Advanced: How can conflicting data on metabolic defluorination pathways of fluorinated anilines be resolved?

Contradictions arise from competing pathways (e.g., ortho-hydroxylation vs. defluorination ). Methodological solutions include:

  • Isotopic labeling : Use 13C^{13} \text{C}-labeled 4-fluoroacetanilide to track defluorination and reacetylation. NMR or LC-MS analysis identifies metabolites like 4-acetamidophenol (paracetamol) and its conjugates .
  • Enzyme profiling : Compare cytochrome P450 isoforms (CYP2E1, CYP1A2) using liver microsomes to quantify pathway dominance .
  • Urinary metabolite analysis : Sulfate/glucuronide conjugates account for >30% of excreted products; quantify via enzymatic hydrolysis followed by HPLC .

Q. Advanced: What methodological rigor is required to assess carbonic anhydrase inhibition by this compound derivatives?

Critical steps :

Synthesis of Schiff base derivatives : Condense this compound with substituted benzaldehydes (microwave, 100–150 W, 5 min). Purify via recrystallization (ethanol/water) .

Enzyme purification : Isolate hCA I/II from human erythrocytes using Sepharose-4B-L-tyrosine-sulfanilamide affinity chromatography .

Inhibition assays :

  • Measure IC50_{50} via esterase activity (4-nitrophenyl acetate hydrolysis) at pH 7.4.
  • Key results: Derivatives like N-3-methylbenzylidene-4-fluoroaniline show IC50_{50} = 12–18 µM for hCA II, outperforming acetazolamide (IC50_{50} = 30 µM) .

Structural analysis : Correlate inhibitory potency with substituent electronic effects (Hammett σ values) and docking simulations .

Q. Advanced: How can crystallinity and conductivity of polyaniline copolymers incorporating this compound be modulated?

  • Copolymer synthesis : Oxidative copolymerization of aniline and fluorinated aniline derivatives (e.g., 2-fluoroaniline) in HCl using ammonium persulfate. Dope with camphorsulfonic acid .
  • Characterization :
    • XRD : Increased crystallinity (peak at 2θ = 25°) in doped vs. undoped copolymers.
    • Conductivity : Fluorine substitution reduces conductivity (102^{-2}–103^{-3} S/cm) compared to pure polyaniline (100^{0} S/cm) due to steric hindrance .
  • Applications : Enhanced solubility in DMSO/NMP enables use in conductive coatings or sensors .

Properties

IUPAC Name

N-benzyl-4-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9,15H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGUGAUNYDBPMQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 4-fluoroaniline (4.7 ml, 50 mmol), benzaldehyde (5.3 g, 50 mmol) and one crystal p-toluene-sulfonic acid is refluxed using a Dean-Stark® apparatus until no more water is collected and the mixture is concentrated in vacuo. The crude product is dissolved in 100 ml 96% ethanol and added sodium borohydride (4.0 g, 100 mmol) and stirred for 1 hour. Most of the ethanol is removed in vacuo and the residue is taken up in water and 15 g of potassium hydroxide in 50 ml water is added, causing the amine to crystallize. The product is recrystallized from methanol/water (in a ratio of 4 to 1) yielding the title compound as white crystals. Mp 38°-39° C.
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Synthesis routes and methods II

Procedure details

A solution of 4-fluoroaniline (1.50 g, 13.5 mmol)and triethylamine (2.26 mL, 16.2 mmol) in dichloromethane (7 mL) was cooled to 0° C., and the solution was added dropwise with benzyl bromide (1.61 mL, 13.5 mmol). After stirring at room temperature for 1 hour, the reaction mixture was diluted with ethyl acetate and washed three times with water and then with brine, and dried over Na2SO4. The drying agent was removed by filtration and the filtrate was concentrated, the residue was purified by silica gel chromatography (ethyl acetate/hexane) to obtain the title compound (yield: 46%).
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Retrosynthesis Analysis

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Feasible Synthetic Routes

N-benzyl-4-fluoroaniline
N-benzyl-4-fluoroaniline
N-benzyl-4-fluoroaniline
N-benzyl-4-fluoroaniline
N-benzyl-4-fluoroaniline
N-benzyl-4-fluoroaniline

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